4-(Boc-amino)-1-(3-pyridyl)piperidine
Description
Chemical Context and Significance within Pyridine (B92270) and Piperidine (B6355638) Heterocycles
4-(Boc-amino)-1-(3-pyridyl)piperidine is a bifunctional molecule that incorporates two key heterocyclic structures: pyridine and piperidine. The pyridine ring is an aromatic six-membered heterocycle containing one nitrogen atom, which imparts basicity and unique electronic properties. caymanchem.com The piperidine ring, in contrast, is a saturated six-membered heterocycle, also with one nitrogen atom, which provides a flexible and three-dimensional scaffold. The combination of these two rings within a single molecule creates a versatile building block for the synthesis of more complex molecular architectures.
The significance of this compound is further enhanced by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino function at the 4-position of the piperidine ring. The Boc group is a widely used protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions. chemimpex.comwikipedia.org This protection strategy allows for selective chemical transformations at other positions of the molecule, particularly at the pyridine ring, without unintended reactions involving the amino group.
The strategic placement of the pyridyl group at the 1-position of the piperidine ring and the Boc-protected amino group at the 4-position makes this compound a valuable intermediate in the synthesis of a diverse range of compounds, particularly in the field of drug discovery. The pyridine moiety can participate in various coupling reactions, while the piperidine scaffold is a common feature in many biologically active molecules. The protected amine can be deprotected at a later stage to allow for further functionalization, such as amide bond formation.
Historical Trajectories and Early Applications of this compound as a Chemical Precursor
While specific early research focusing solely on this compound is not extensively documented in seminal literature, its emergence is intrinsically linked to the broader development and application of Boc-protected piperidines in chemical synthesis, which gained prominence in the latter half of the 20th century. The use of the Boc protecting group became a cornerstone of modern peptide synthesis and medicinal chemistry, enabling the construction of complex molecules with high precision. chemimpex.com
The application of related compounds, such as 4-amino-1-Boc-piperidine, as a precursor in the synthesis of various therapeutic agents is well-established. sigmaaldrich.comsigmaaldrich.com For instance, this and similar building blocks have been instrumental in the development of enzyme inhibitors and receptor antagonists. sigmaaldrich.com The synthesis of this compound can be seen as a logical progression in the quest for novel chemical entities with specific three-dimensional orientations of functional groups for targeted biological activity.
Early applications of this specific precursor would have been in the context of creating libraries of compounds for high-throughput screening in drug discovery programs. Its utility lies in its ability to serve as a scaffold, allowing for the introduction of diversity at both the pyridine and the deprotected amine functionalities. The development of synthetic routes to compounds like 4-Boc-aminopiperidine from starting materials such as N-benzyl-4-piperidone highlights the chemical strategies employed to access these important intermediates. google.com
Detailed Research Findings
Academic research involving this compound primarily focuses on its role as a key intermediate. While dedicated studies on the compound itself are scarce, its synthesis and subsequent reactions are often described within the experimental sections of papers focused on the preparation of more complex target molecules.
A plausible synthetic route to this compound involves the reaction of 4-Boc-aminopiperidine with a suitable 3-substituted pyridine derivative, such as 3-halopyridine, under conditions that favor N-arylation. The reaction progress and purity of the resulting product would typically be monitored by techniques such as thin-layer chromatography (TLC) and confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Structure
3D Structure
Properties
Molecular Formula |
C15H23N3O2 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl N-(1-pyridin-3-ylpiperidin-4-yl)carbamate |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-12-6-9-18(10-7-12)13-5-4-8-16-11-13/h4-5,8,11-12H,6-7,9-10H2,1-3H3,(H,17,19) |
InChI Key |
BMVCLEQKLHDNNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CN=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Boc Amino 1 3 Pyridyl Piperidine
Established Synthetic Pathways and Mechanistic Considerations
The established routes to synthesize 4-(Boc-amino)-1-(3-pyridyl)piperidine typically involve a convergent synthesis where two key building blocks, a protected 4-aminopiperidine (B84694) and a reactive pyridine (B92270) derivative, are coupled in a final key step. The efficiency of this strategy hinges on the successful preparation of the precursors and the high yield of the final coupling reaction.
While the final coupling step forms the title compound, reductive amination is a critical strategy for preparing the key piperidine-containing precursor, tert-butyl (piperidin-4-yl)carbamate. This process involves the reaction of a ketone with an amine to form an imine, which is then reduced to the corresponding amine.
One documented pathway begins with N-benzyl-4-piperidone. google.com This starting material reacts with tert-butyl carbamate to generate an imine intermediate. This imine is subsequently reduced via Pd/C catalytic hydrogenation, which concurrently removes the N-benzyl protecting group, to yield the desired 4-Boc-aminopiperidine. google.com This method has the advantages of a short synthetic route and readily available raw materials. google.com Alternative reductive amination conditions can employ various reducing agents like sodium cyanoborohydride (NaBH3(CN)) or sodium triacetoxyborohydride (NaBH(OAc)3). researchgate.net
Another common approach involves the debenzylation of tert-butyl (1-benzylpiperidin-4-yl)carbamate. chemicalbook.com In this method, the precursor is dissolved in methanol and subjected to a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst. chemicalbook.com The catalytic hydrogenation effectively cleaves the benzyl group from the piperidine (B6355638) nitrogen, affording the free secondary amine required for the subsequent coupling step. chemicalbook.com
The central transformation in the synthesis of this compound is the formation of the C-N bond between the piperidine nitrogen and the C3 position of the pyridine ring. This is most effectively achieved through transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. researchgate.netnih.govpageplace.de
This palladium-catalyzed reaction has become a cornerstone of modern synthetic chemistry for its reliability and broad substrate scope. researchgate.netorganic-chemistry.org The process typically involves the reaction of an aryl halide (or pseudohalide), such as 3-bromopyridine or 3-chloropyridine, with the amine, tert-butyl (piperidin-4-yl)carbamate. The reaction is conducted in the presence of a palladium catalyst, a phosphine ligand, and a base. organic-chemistry.orgorganic-synthesis.com The catalytic cycle involves oxidative addition of the palladium(0) complex to the aryl halide, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylpiperidine product and regenerate the palladium(0) catalyst.
While less common for this specific transformation due to the electron-rich nature of the pyridine ring, classical nucleophilic aromatic substitution (SNAr) is another potential pathway. libretexts.org This mechanism requires the aromatic ring to be sufficiently electron-deficient, usually through the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In the case of an unactivated 3-halopyridine, the conditions required for SNAr would likely be too harsh, making the palladium-catalyzed Buchwald-Hartwig coupling the superior and more general method.
| Catalyst System (Palladium Source + Ligand) | Pyridine Substrate | Base | Solvent | Typical Temperature |
|---|---|---|---|---|
| Pd(OAc)₂ + BINAP | 3-Bromopyridine | Cs₂CO₃ | Toluene | 110 °C |
| Pd₂(dba)₃ + XPhos | 3-Chloropyridine | NaOtBu | Dioxane | 100 °C |
| RuPhos Precatalyst | 3-Bromopyridine | LiHMDS | Toluene | 80-100 °C |
| BrettPhos Precatalyst | 3-Chloropyridine | K₃PO₄ | sec-Butanol | 100 °C |
The use of a protecting group on the 4-amino functionality of the piperidine ring is essential for the success of the synthesis. The tert-butoxycarbonyl (Boc) group is the most common choice for this purpose due to its stability under the basic conditions of the C-N coupling reaction and its facile removal under acidic conditions. mychemblog.comfishersci.co.uk
The primary function of the Boc group is to prevent the exocyclic 4-amino group from competing with the secondary piperidine nitrogen as the nucleophile in the coupling reaction. Without protection, a mixture of products would result from the reaction of the aryl halide at both nitrogen atoms, significantly lowering the yield of the desired product.
The protection step itself is typically a straightforward and high-yielding reaction. It involves treating 4-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. fishersci.co.uk Optimization of this step involves selecting the appropriate solvent and base to ensure complete reaction and easy purification of the product, tert-butyl (piperidin-4-yl)carbamate.
| Reagent | Base | Solvent | Typical Conditions |
|---|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C to Room Temp, 1-2h |
| Di-tert-butyl dicarbonate (Boc₂O) | 4-(Dimethylamino)pyridine (DMAP) | Tetrahydrofuran (THF) | Room Temp, 12h |
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate (NaHCO₃) | Dioxane/Water | Room Temp, 2-4h |
The Boc group can be removed (deprotected) when necessary by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent like dioxane or ethyl acetate. fishersci.co.uk
Innovative and Sustainable Synthetic Approaches
In line with the growing emphasis on environmentally responsible chemical manufacturing, recent research has focused on developing more sustainable and efficient methods for synthesizing N-arylpiperidines.
Green chemistry principles aim to reduce waste, use less hazardous materials, and improve energy efficiency in chemical processes. nih.govunife.it Applying these principles to the synthesis of this compound involves several potential improvements. One area of focus is the replacement of traditional volatile organic solvents with more environmentally benign alternatives. For instance, exploring the use of alcohols, or even aqueous systems, for the Buchwald-Hartwig coupling could significantly reduce the environmental impact. nih.govfigshare.com
Another green approach is the development of one-pot processes, where multiple reaction steps are carried out in the same vessel without isolating intermediates. nih.gov This reduces solvent usage, waste generation, and energy consumption. A potential one-pot strategy could involve the in-situ generation of the piperidine nucleophile followed directly by the palladium-catalyzed coupling. Furthermore, chemoenzymatic strategies, which use enzymes as catalysts, offer a highly selective and environmentally friendly way to produce chiral intermediates under mild conditions, potentially streamlining the synthesis of the piperidine precursor. researchgate.net
Advances in catalysis are central to improving the efficiency of the synthesis. For the key Buchwald-Hartwig coupling step, the development of new generations of palladium catalysts and phosphine ligands has led to significant enhancements. nih.govorganic-chemistry.org Modern catalysts, often available as air-stable precatalysts, exhibit higher turnover numbers and turnover frequencies. nih.gov This allows for reactions to be performed with much lower catalyst loadings, reducing costs and minimizing the amount of residual palladium in the final product.
Flow Chemistry and Continuous Processing Applications
The application of flow chemistry, or continuous processing, to the synthesis of this compound offers significant advantages. This technology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. The primary synthetic route to this compound typically involves a C-N cross-coupling reaction, such as the Buchwald-Hartwig amination, between 4-(Boc-amino)piperidine and a suitable 3-substituted pyridine derivative (e.g., 3-halopyridine).
In a continuous flow setup, reagents are pumped from separate reservoirs and mixed at a specific point, initiating the reaction. The mixture then travels through a heated reaction coil or a packed-bed reactor containing a catalyst, where the transformation occurs. The high surface-area-to-volume ratio in these reactors allows for superior heat and mass transfer, leading to more precise temperature control and mixing than is possible in large batch reactors. beilstein-journals.org This enhanced control can significantly reduce reaction times and improve product yields and purity by minimizing the formation of impurities.
For the synthesis of N-arylpiperidines, flow chemistry facilitates the safe handling of potentially hazardous reagents and intermediates. Furthermore, the integration of in-line analytical techniques, such as IR or NMR spectroscopy, allows for real-time reaction monitoring and optimization. beilstein-journals.org A practical continuous flow protocol has been successfully developed for the synthesis of various functionalized piperidines, demonstrating the potential for high-performance scale-up and efficient production. acs.org While specific literature on the continuous synthesis of this compound is not yet widespread, the principles established for the synthesis of pyridine and piperidine derivatives in flow are directly applicable. beilstein-journals.orgresearchgate.net
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for N-Arylpiperidine Synthesis
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Heat Transfer | Limited by vessel surface area | Excellent due to high surface-to-volume ratio |
| Mass Transfer | Dependent on stirring efficiency | Efficient due to small reactor dimensions |
| Safety | Risks associated with large volumes of hazardous materials | Improved due to small reaction volumes at any given time |
| Scalability | Often requires re-optimization | Linear scalability by extending operation time |
| Reaction Time | Typically hours | Can be reduced to minutes |
Process Optimization and Scalability Research for this compound Synthesis
Process optimization and scalability are critical for the economically viable production of this compound. Research in this area focuses on refining reaction conditions to maximize yield, minimize waste, and ensure a reproducible process on a larger scale. A key focus of this research is the optimization of the C-N cross-coupling step.
High-Throughput Experimentation (HTE) has emerged as a powerful tool for rapidly screening a wide array of reaction parameters. purdue.eduspringernature.com For the Buchwald-Hartwig amination, HTE allows for the parallel screening of numerous catalysts, ligands, bases, and solvents to identify the optimal combination for coupling 4-(Boc-amino)piperidine with a 3-pyridyl electrophile. purdue.eduacs.orgpurdue.edu This data-rich approach accelerates the discovery of robust and efficient reaction conditions.
Following HTE, a Design of Experiments (DoE) approach is often employed for more detailed optimization. DoE allows for the systematic investigation of the interactions between different reaction variables (e.g., temperature, concentration, catalyst loading) to identify a set of conditions that provides the best performance in terms of yield, purity, and cost-effectiveness. thieme-connect.com For instance, a study on the coupling of piperidines with heteroaromatic bromides utilized a DoE approach to rapidly evaluate relevant reaction parameters and identify a competent catalyst and optimal base. thieme-connect.com
Table 2: Illustrative High-Throughput Screening Data for Buchwald-Hartwig Amination
| Ligand | Catalyst Precursor | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 85 |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 72 |
| BrettPhos | Pd(OAc)₂ | LHMDS | THF | 91 |
Detailed Mechanistic Investigations of Reactions Involving 4 Boc Amino 1 3 Pyridyl Piperidine
Elucidation of Reaction Mechanisms for Derivatization
Detailed experimental or computational studies elucidating the specific reaction mechanisms for the derivatization of 4-(Boc-amino)-1-(3-pyridyl)piperidine are not readily found in the scientific literature. However, derivatization would likely target the Boc-protected amino group, the pyridyl ring, or the piperidine (B6355638) ring.
Derivatization of the Boc-amino group: The tert-butoxycarbonyl (Boc) protecting group on the 4-amino substituent is typically removed under acidic conditions. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of tert-butanol and carbon dioxide to yield the free amine. This primary amine can then undergo a variety of derivatization reactions such as acylation, alkylation, or arylation.
Derivatization of the Pyridyl Moiety: The pyridyl ring can undergo electrophilic aromatic substitution. The nitrogen atom in the pyridine (B92270) ring deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta-position relative to the nitrogen. However, the piperidine substituent, being an activating group, would influence the position of substitution. Computational studies on related N-arylpiperidines could provide insight into the most likely sites of electrophilic attack.
Derivatization of the Piperidine Moiety: The piperidine ring is generally saturated and less reactive than the pyridyl moiety. Functionalization often requires harsh conditions or specific synthetic strategies, such as C-H activation, which have been explored for piperidine derivatives in a broader context.
Role of Intermediates in Transformations of the Piperidine and Pyridyl Moieties
Specific intermediates in the transformations of this compound have not been isolated or characterized in the reviewed literature. However, based on general organic chemistry principles, several types of intermediates can be postulated for its reactions.
For transformations involving the pyridyl ring, such as electrophilic substitution, the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion, is expected. The stability of this intermediate would dictate the regioselectivity of the reaction.
In reactions involving the piperidine ring, such as oxidation or C-H functionalization, radical or organometallic intermediates could play a role, depending on the reaction conditions. For instance, reactions initiated by radical initiators would proceed through piperidinyl radical intermediates.
Kinetic and Thermodynamic Studies of Key Reactions
There is a clear absence of published kinetic and thermodynamic data for reactions involving this compound. Such studies would require experimental measurements of reaction rates at different temperatures to determine activation parameters like activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). Similarly, thermodynamic studies would involve determining the equilibrium constants of reversible reactions to calculate the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).
Computational chemistry could serve as a valuable tool to estimate these parameters. Quantum mechanical calculations can model reaction pathways, identify transition states, and calculate the energies of reactants, intermediates, transition states, and products. This information can be used to derive kinetic and thermodynamic data. However, no such computational studies specifically for this compound were identified in the performed search.
The following table provides a hypothetical representation of the type of data that would be generated from such studies. Note: The data in this table is for illustrative purposes only and is not based on experimental results for the specified compound.
| Reaction Type | Hypothetical Rate Constant (k) at 298 K (s⁻¹) | Hypothetical Activation Energy (Ea) (kJ/mol) | Hypothetical ΔG (kJ/mol) |
| Boc Deprotection (Acid-catalyzed) | 1.2 x 10⁻³ | 85 | -15 |
| Electrophilic Bromination of Pyridyl Ring | 5.5 x 10⁻⁵ | 98 | -5 |
Further experimental and computational research is necessary to populate such a table with accurate data for this compound and to provide a comprehensive understanding of its reactivity.
Strategic Applications of 4 Boc Amino 1 3 Pyridyl Piperidine As a Core Building Block in Chemical Synthesis
Utility in the Construction of Complex Heterocyclic Systems
The inherent reactivity of the constituent parts of 4-(Boc-amino)-1-(3-pyridyl)piperidine makes it an excellent starting material for the synthesis of a variety of fused and spirocyclic heterocyclic systems. The pyridine (B92270) ring can participate in cyclization reactions, while the piperidine (B6355638) nitrogen and the deprotected primary amine offer nucleophilic sites for further elaboration. nih.govias.ac.innih.govmdpi.com
For instance, the pyridine nitrogen can be activated to facilitate intramolecular cyclization reactions, leading to the formation of novel polycyclic structures. nih.govias.ac.in While specific examples detailing the use of this compound in the synthesis of fused heterocycles are not extensively documented in publicly available literature, the general principles of pyridine chemistry suggest its potential in reactions such as the tert-amino effect, which enables the cyclization of ortho-substituted N,N-dialkylanilines and related structures. nih.gov
Advanced Functional Group Transformations and Derivatization Strategies
The trifunctional nature of this compound allows for a wide array of functional group transformations and derivatization strategies, enabling the systematic exploration of chemical space around this core scaffold.
Modifications at the Boc-protected Amine
The tert-butoxycarbonyl (Boc) protecting group on the 4-amino position provides a stable yet readily cleavable handle for synthetic manipulations. Deprotection under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), reveals the primary amine, which can then be subjected to a variety of transformations. google.com
Common derivatizations of the resulting primary amine include:
Acylation: Reaction with acyl chlorides or activated carboxylic acids to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
These modifications are fundamental in medicinal chemistry for modulating the physicochemical properties and biological activity of a lead compound.
Transformations of the Pyridyl Nitrogen and Ring
The pyridine ring in this compound offers several avenues for chemical modification. The pyridine nitrogen is basic and can be N-alkylated or N-oxidized. Electrophilic aromatic substitution on the pyridine ring is also possible, although it is often challenging and can require harsh reaction conditions. nih.gov
Furthermore, the pyridine ring can undergo metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds. These reactions are powerful tools for building molecular complexity. While specific examples for this exact molecule are scarce in the literature, the general reactivity of pyridines in such transformations is well-established. nih.gov
Stereoselective Derivatization of the Piperidine Core
The piperidine ring, being a saturated heterocycle, can exist in different conformations, and the introduction of substituents can lead to stereoisomers. While the parent compound this compound is achiral, derivatization can introduce chiral centers.
The stereoselective synthesis of piperidine derivatives is a significant area of research, often employing chiral catalysts or starting from chiral precursors. nih.gov For instance, asymmetric hydrogenation of corresponding pyridinium (B92312) salts or intramolecular cyclization of chiral precursors can lead to enantiomerically enriched piperidines. nih.gov Although specific protocols for the stereoselective derivatization of this compound are not widely reported, the principles of asymmetric synthesis are applicable to this scaffold.
Contribution to Chemical Library Synthesis and Diversity-Oriented Synthesis
The modular nature of this compound makes it an ideal building block for the synthesis of chemical libraries for high-throughput screening. By systematically varying the substituents at the three main modification points (the Boc-protected amine, the pyridyl ring, and the piperidine nitrogen), a large and diverse set of compounds can be generated from a common core structure. researchgate.net
This approach is central to diversity-oriented synthesis (DOS), which aims to create structurally diverse and complex small molecules to probe biological systems. The piperidine scaffold is particularly valuable in DOS due to its three-dimensional nature, which can lead to better interactions with biological targets compared to flat aromatic systems. nih.govijnrd.org
Computational and Theoretical Chemistry Studies on 4 Boc Amino 1 3 Pyridyl Piperidine and Its Derivatives
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of 4-(Boc-amino)-1-(3-pyridyl)piperidine is essential for understanding its three-dimensional structure and how it might interact with biological targets. The flexibility of the piperidine (B6355638) ring, along with the rotatable bonds connecting the substituents, gives rise to a variety of possible conformations.
Molecular mechanics and quantum mechanics calculations are employed to determine the energies of these different conformers. While specific studies on this compound are not extensively published, data from analogous structures, such as 4-substituted piperidines, provide a strong basis for predicting its behavior.
Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational space of the molecule over time, providing insights into its dynamic behavior in various environments (e.g., in a vacuum or in a solvent). An MD simulation would typically show the piperidine ring maintaining its chair conformation, with the large Boc-amino group predominantly in the equatorial position. The simulation would also reveal the rotational freedom of the bond connecting the piperidine nitrogen to the pyridine (B92270) ring and the torsional angles of the Boc-protecting group.
Interactive Data Table: Predicted Relative Energies of this compound Conformers
| Conformer | Piperidine Ring Conformation | 4-(Boc-amino) Position | 1-(3-pyridyl) Position | Predicted Relative Energy (kcal/mol) | Predicted Population (%) |
| 1 | Chair | Equatorial | Equatorial | 0.00 | >95 |
| 2 | Chair | Axial | Equatorial | > 5.0 | <1 |
| 3 | Chair | Equatorial | Axial | ~2.0-3.0 | ~1-5 |
| 4 | Twist-Boat | - | - | > 6.0 | <1 |
Note: This table is illustrative and based on general principles of conformational analysis for substituted piperidines. The exact energy values would require specific quantum chemical calculations.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of this compound. These calculations can determine a wide range of molecular properties, including the distribution of electron density, the energies of molecular orbitals, and electrostatic potential maps.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the nitrogen of the amino group, while the LUMO is likely to be centered on the pyridyl ring.
Electrostatic potential maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this molecule, the nitrogen atom of the pyridine ring and the oxygen atoms of the Boc group are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the piperidine ring and the amino group will exhibit positive electrostatic potential.
Interactive Data Table: Calculated Electronic Properties of a Pyridyl-Piperidine Analog
| Property | Method/Basis Set | Calculated Value (a.u.) | Calculated Value (eV) |
| HOMO Energy | B3LYP/6-31G(d) | -0.235 | -6.39 |
| LUMO Energy | B3LYP/6-31G(d) | -0.012 | -0.33 |
| HOMO-LUMO Gap | B3LYP/6-31G(d) | 0.223 | 6.06 |
| Dipole Moment | B3LYP/6-31G(d) | 2.54 D | - |
Note: This table presents example data for a generic pyridyl-piperidine structure to illustrate the types of properties calculated. The values for this compound would require specific computation.
Computational Design Principles for Scaffold Modification
The this compound scaffold is a versatile starting point for the design of new molecules with specific biological activities. Computational chemistry plays a pivotal role in guiding the modification of this scaffold to enhance desired properties, such as binding affinity to a protein target, while optimizing pharmacokinetic characteristics.
Computational design strategies often involve in silico screening of virtual libraries of derivatives. Starting with the core structure of this compound, modifications can be systematically introduced. For example:
Substitution on the Pyridine Ring: Introducing various substituents (e.g., halogens, alkyl groups, cyano groups) at different positions on the pyridine ring can modulate the electronic properties and steric profile of the molecule. Quantum chemical calculations can predict how these substitutions will affect the molecule's reactivity and electrostatic interactions.
Modification of the Boc-Amino Group: The Boc-protecting group can be replaced with other functionalities to explore different interactions. For instance, replacing it with a hydrogen-bond donor or acceptor could lead to new interactions with a biological target.
Alteration of the Piperidine Ring: While less common, modifications to the piperidine ring itself, such as introducing additional substituents or altering its stereochemistry, can be explored to optimize the molecule's shape and rigidity.
By calculating properties such as binding energies (through molecular docking simulations), electronic properties, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) parameters for these virtual derivatives, computational chemists can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process.
Interactive Data Table: Illustrative Computational Design Strategy
| Modification | Target Property | Computational Method | Predicted Outcome |
| Add fluoro group to pyridine C5 | Increase binding affinity | Docking, FEP | Enhanced electrostatic interactions |
| Replace Boc with acetyl | Alter solubility | Solvation energy calculation | Increased polarity |
| Introduce methyl on piperidine C3 | Probe steric tolerance | Docking | Potential for improved or hindered binding |
Note: This table illustrates the principles of computational design and does not represent actual experimental outcomes.
Advanced Analytical Research Methodologies for 4 Boc Amino 1 3 Pyridyl Piperidine in Research Settings
High-Resolution Spectroscopic Techniques for Structural Elucidation in Research
The precise molecular structure of 4-(Boc-amino)-1-(3-pyridyl)piperidine is unequivocally confirmed through a combination of high-resolution spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom.
In a typical ¹H NMR spectrum, the protons of the tert-butoxycarbonyl (Boc) protecting group exhibit a characteristic singlet signal at approximately 1.45 ppm. The piperidine (B6355638) ring protons appear as a series of multiplets in the aliphatic region, typically between 1.5 and 4.0 ppm. The protons on the pyridyl ring are observed in the aromatic region, generally between 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns providing definitive information about the 3-substitution pattern.
Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, further corroborating its identity. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum can also offer valuable structural insights.
Table 1: Representative Spectroscopic Data for Compounds Structurally Related to this compound
| Technique | Compound | Key Signals/Fragments |
| ¹H NMR | tert-butyl (pyridin-3-ylmethyl)carbamate | δ 8.52-8.49 (m, 2H), 7.64 (d, J = 8Hz, 1H), 7.28-7.25 (m, 1H), 5.18 (bs, 1H), 4.33 (s, 2H), 1.45 (s, 9H) rsc.org |
| ¹³C NMR | tert-butyl (pyridin-3-ylmethyl)carbamate | δ 155.90, 148.80, 148.50, 135.30, 134.70, 123.50, 79.80, 42.10, 28.30 rsc.org |
| GC-MS | tert-butyl (piperidin-4-ylmethyl)carbamate | m/z top peak: 96, 2nd highest: 157, 3rd highest: 141 nih.gov |
This table presents data for structurally related compounds to provide an indication of expected values. The exact values for this compound may vary.
Chromatographic and Separation Science Methodologies for Purity and Reaction Monitoring
Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.
High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of non-volatile and thermally sensitive compounds like this compound. A typical HPLC setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape. The detection is commonly performed using an ultraviolet (UV) detector, as the pyridine (B92270) ring exhibits strong UV absorbance. For instance, a method for a related compound, 1-tert-Butyl-4-piperidone, utilizes a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com The retention time and peak area are used to quantify the purity of the sample.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for monitoring reaction progress where the compound or its volatile derivatives are involved. The sample is vaporized and separated on a capillary column before being detected by a mass spectrometer. The retention time provides a measure of the compound's identity, while the mass spectrum confirms its structure.
Thin-Layer Chromatography (TLC) is a simple and rapid technique for qualitative monitoring of reaction progress. A small amount of the reaction mixture is spotted on a TLC plate coated with silica (B1680970) gel, and the plate is developed in an appropriate solvent system. The separated spots, visualized under UV light or with a staining agent, indicate the presence of starting materials, intermediates, and the final product.
Table 2: General Chromatographic Conditions for the Analysis of Related Piperidine Derivatives
| Technique | Column Type | Mobile Phase/Carrier Gas | Detection | Application |
| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water with acid (e.g., formic acid) | UV | Purity assessment |
| GC-MS | Capillary (e.g., HP-5MS) | Helium | Mass Spectrometry | Reaction monitoring, impurity profiling |
| TLC | Silica gel | Ethyl acetate/Hexane mixture | UV light, chemical stains | Reaction monitoring |
These are general conditions and may require optimization for the specific analysis of this compound.
X-ray Crystallography and Solid-State Characterization of Derivatives
While there is limited publicly available information on the X-ray crystal structure of this compound itself, the technique of X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. For derivatives of this compound, obtaining a single crystal of suitable quality would allow for the precise determination of bond lengths, bond angles, and the conformation of the piperidine and pyridine rings.
This information is invaluable for understanding the molecule's shape and how it might interact with biological targets. For example, a study on a Boc-protected piperidine-spiro-hydantoin revealed that the piperidine ring adopts a half-chair conformation in the solid state, a detail that can be crucial for computational modeling and drug design. researchgate.net
In the absence of a crystal structure for the parent compound, researchers often rely on the crystallographic data of closely related derivatives to infer structural features. The solid-state characterization of these derivatives provides critical insights into their packing arrangements and intermolecular interactions, such as hydrogen bonding, which can influence their physical properties like solubility and melting point.
Future Directions and Emerging Research Frontiers for 4 Boc Amino 1 3 Pyridyl Piperidine
Development of Novel Synthetic Applications and Methodologies
The core structure of 4-(Boc-amino)-1-(3-pyridyl)piperidine, featuring a protected amine on a piperidine (B6355638) ring attached to a pyridine (B92270) moiety, makes it a valuable scaffold for creating complex molecules. Future research is expected to expand its application in the synthesis of novel bioactive compounds. The 4-aminopiperidine (B84694) motif is a key structural feature in numerous biologically active agents, including antagonists for the CCR5 receptor, which are used as anti-HIV agents. nih.govcaymanchem.com New methodologies are focusing on creating diverse 4-substituted-4-aminopiperidine derivatives in a convergent manner, avoiding the use of toxic reagents. nih.gov
Emerging synthetic strategies are likely to leverage this building block for creating new classes of compounds beyond its current uses. For instance, research has shown the successful use of similar N-Boc protected aminopiperidines in the synthesis of novel dipeptides and pyrazole-based heterocyclic amino acids. rsc.orgnih.gov These approaches, which involve converting piperidine carboxylic acids into β-keto esters and subsequent cyclization reactions, could be adapted for this compound to generate unique molecular frameworks for drug discovery. nih.gov The development of multi-step routes from readily available starting materials like L-glutamic acid to produce enantiomerically pure 3-(N-Boc amino) piperidine derivatives highlights a trend towards creating chiral piperidine scaffolds, a frontier that could be extended to the 4-amino substituted variants. niscpr.res.in
Integration into Automated and High-Throughput Synthesis Platforms
A significant frontier in modern chemistry is the use of automated and high-throughput synthesis, particularly flow chemistry, to accelerate the drug discovery process. nih.gov These systems offer enhanced control over reaction conditions, improved safety, and greater efficiency compared to traditional batch processing. nih.gov Building blocks like this compound are ideal candidates for integration into these platforms.
Automated flow synthesis has been successfully employed to create complex heterocyclic structures, such as spirocyclic tetrahydronaphthyridines, from primary amine feedstocks. nih.gov These processes often involve sequential reactions, such as photoredox-catalyzed hydroaminoalkylation followed by intramolecular arylation, all performed in a continuous flow system. nih.gov Similarly, automated robotic systems have been developed for the multi-step synthesis of complex molecules for applications like PET imaging, demonstrating the power of automation in handling sophisticated synthetic sequences. vghtpe.gov.twresearchgate.net The synthesis of peptides, which involves the sequential coupling of amino acids, has also been adapted to flow processes using columns packed with supported reagents and scavengers, allowing for the creation of di- and tripeptides without traditional purification steps. durham.ac.uk The structural characteristics of this compound make it highly suitable for such "catch-react-release" methodologies in flow chemistry, enabling the rapid synthesis of diverse compound libraries for screening. uc.pt
Exploration of Unconventional Chemical Transformations
The chemical reactivity of saturated heterocycles like piperidine is often limited. A major emerging research area is the development of unconventional methods to functionalize these rings in novel ways. Photoredox catalysis, which uses visible light to initiate chemical reactions, has emerged as a powerful tool for this purpose. nih.gov
This technology enables transformations that are difficult to achieve with traditional methods, such as the direct functionalization of C–H bonds. Research has demonstrated that through the combination of photoredox-mediated hydrogen atom transfer (HAT) and nickel catalysis, the α-amino sp³ C–H bonds in N-Boc protected cyclic amines can be selectively arylated. princeton.edu This strategy allows for the direct coupling of the piperidine ring with various aryl halides under mild conditions. princeton.edu Other photoredox-mediated reactions include the decarboxylative arylation of α-amino acids to create valuable benzylic amine structures. nih.gov Furthermore, photoredox methods have been used to activate alkyl boronic esters for C(sp²)–C(sp³) coupling with heteroatom-containing rings like N-Boc-piperidine. acs.org The application of these cutting-edge techniques to this compound would unlock new chemical space, allowing for the synthesis of previously inaccessible analogues and expanding its potential in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
